![molecular formula C7H5ClN4 B1488079 6-クロロピリド[3,2-d]ピリミジン-4-アミン CAS No. 1499166-63-0](/img/structure/B1488079.png)

6-クロロピリド[3,2-d]ピリミジン-4-アミン

概要

説明

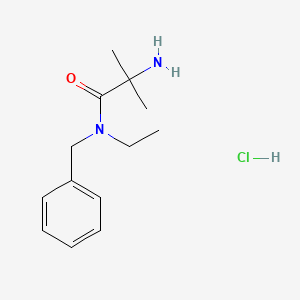

“6-Chloropyrido[3,2-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C7H5ClN4. It has a molecular weight of 180.6 . This compound is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of “6-Chloropyrido[3,2-d]pyrimidin-4-amine” consists of a pyrimidine ring fused with a pyridine ring. The nitrogen atoms are located at positions 1 and 3 of the six-membered ring .

科学的研究の応用

抗増殖剤

6-クロロピリド[3,2-d]ピリミジン-4-アミン: は、潜在的な抗増殖剤として特定されています。この化合物は、癌細胞の増殖を阻害することができ、癌治療研究の有望な候補となります。 ピリド[2,3-d]ピリミジン-5-オン誘導体の化合物API-1は、このクラスの抗増殖剤の顕著な例です .

抗菌活性

研究によると、6-クロロピリド[3,2-d]ピリミジン-4-アミンの誘導体は、抗菌性を示します。 これらの化合物は、さまざまな細菌および真菌株に対して合成および試験して、新しい抗菌剤を開発することができます .

抗炎症および鎮痛用途

6-クロロピリド[3,2-d]ピリミジン-4-アミンの誘導体の抗炎症および鎮痛作用により、新しい鎮痛薬の開発に役立ちます。 炎症と痛みを伴う状態の治療に使用できます .

降圧効果

6-クロロピリド[3,2-d]ピリミジン-4-アミン部分を含む化合物は、降圧効果を示しており、高血圧の治療に役立ちます。 この用途は、特に心臓血管研究において重要です .

抗ヒスタミン作用

6-クロロピリド[3,2-d]ピリミジン-4-アミンの誘導体の抗ヒスタミン作用は、アレルギー治療への使用を示唆しています。 これらの化合物は、ヒスタミン受容体をブロックすることにより、アレルギー反応を軽減するのに役立ちます .

ジヒドロ葉酸レダクターゼ(DHFR)の阻害

6-クロロピリド[3,2-d]ピリミジン-4-アミン: は、ヌクレオチドの合成に関与する酵素であるDHFRを阻害することが判明しています。 DHFRを阻害すると、抗腫瘍効果をもたらす可能性があります。これは、ラットの肉腫に対する良好な抗腫瘍効果を示した化合物ピリトレキシムに見られるようにです .

抗腫瘍用途

6-クロロピリド[3,2-d]ピリミジン-4-アミンの誘導体によるMnk酵素の阻害は、低毒性で効率的な抗腫瘍ソリューションを提供すると期待されています。 この用途は、新しい治療選択肢が常に求められている腫瘍学の分野で重要です .

抗ウイルス研究

6-クロロピリド[3,2-d]ピリミジン-4-アミンの新規誘導体が、抗ウイルス研究のために合成されました。 これらの化合物は、さまざまなウイルスに対して試験して、抗ウイルス剤としての可能性を調べることができます .

Safety and Hazards

作用機序

Target of Action

Compounds of the pyrido[3,2-d]pyrimidine class have been known to inhibit the activity of various tyrosine kinases , which play crucial roles in cellular signaling pathways.

Mode of Action

Based on the known activities of similar compounds, it may interact with its targets, potentially tyrosine kinases, to modulate their activity .

Biochemical Pathways

If the compound does indeed target tyrosine kinases, it could potentially affect pathways such as the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which is involved in cell proliferation and survival.

Result of Action

If the compound does indeed inhibit tyrosine kinases, it could potentially affect cell proliferation and survival .

生化学分析

Biochemical Properties

6-Chloropyrido[3,2-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, thereby modulating cyclic AMP levels and influencing platelet aggregation . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . The compound also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which is essential for maintaining vascular homeostasis . Furthermore, 6-Chloropyrido[3,2-d]pyrimidin-4-amine decreases pulmonary hypertension by modulating biochemical pathways involved in vascular function .

Cellular Effects

6-Chloropyrido[3,2-d]pyrimidin-4-amine exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in signal transduction. For instance, the compound’s inhibition of cAMP-phosphodiesterase leads to increased levels of cyclic AMP, which in turn affects gene expression and cellular metabolism . Additionally, 6-Chloropyrido[3,2-d]pyrimidin-4-amine impacts cell function by altering the expression of genes involved in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 6-Chloropyrido[3,2-d]pyrimidin-4-amine involves its interaction with various biomolecules. The compound binds to the active site of cAMP-phosphodiesterase, inhibiting its activity and leading to increased levels of cyclic AMP . This inhibition results in the modulation of downstream signaling pathways, affecting gene expression and cellular responses. Additionally, 6-Chloropyrido[3,2-d]pyrimidin-4-amine interacts with other enzymes and proteins, influencing their activity and contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloropyrido[3,2-d]pyrimidin-4-amine change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that 6-Chloropyrido[3,2-d]pyrimidin-4-amine maintains its biochemical activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function persist over time, with potential long-term benefits for therapeutic applications .

Dosage Effects in Animal Models

The effects of 6-Chloropyrido[3,2-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on vascular function and platelet aggregation without significant adverse effects . At higher doses, 6-Chloropyrido[3,2-d]pyrimidin-4-amine can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

6-Chloropyrido[3,2-d]pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and adenosine deaminase, influencing their activity and modulating metabolic flux . The compound’s effects on metabolite levels, including cyclic AMP and adenosine, contribute to its overall biochemical activity . Additionally, 6-Chloropyrido[3,2-d]pyrimidin-4-amine may affect the biosynthesis of other metabolites, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, 6-Chloropyrido[3,2-d]pyrimidin-4-amine is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function . The distribution of 6-Chloropyrido[3,2-d]pyrimidin-4-amine within tissues also plays a role in its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 6-Chloropyrido[3,2-d]pyrimidin-4-amine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in these subcellular locations allows it to interact with relevant biomolecules and exert its biochemical effects . Understanding the subcellular localization of 6-Chloropyrido[3,2-d]pyrimidin-4-amine is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

特性

IUPAC Name |

6-chloropyrido[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYPQWUXCWISAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CN=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487997.png)

![Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487999.png)

![3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488006.png)

![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)

![Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1488008.png)

![3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1488009.png)

![4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1488013.png)

![1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one](/img/structure/B1488014.png)